molecular formula C21H14BrClN2OS B408401 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

Cat. No.: B408401
M. Wt: 457.8g/mol
InChI Key: JBNDIBQRCDPVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is a complex organic compound that features a benzothiazole ring, a bromine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the substituted benzothiazole derivative with 5-bromo-2-chloro-benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of bromine and chlorine atoms can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-Methyl-benzothiazol-2-yl)-phenyl)-2-(4-propyl-phenoxy)-acetamide
  • N-(5-Benzothiazol-2-yl-2-methyl-phenyl)-2-(4-bromo-phenoxy)-acetamide
  • N-(2-Ethyl-6-methyl-phenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the benzothiazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H14BrClN2OS

Molecular Weight

457.8g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-chlorobenzamide

InChI

InChI=1S/C21H14BrClN2OS/c1-12-6-7-13(21-25-17-4-2-3-5-19(17)27-21)10-18(12)24-20(26)15-11-14(22)8-9-16(15)23/h2-11H,1H3,(H,24,26)

InChI Key

JBNDIBQRCDPVNQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Br)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Br)Cl

Origin of Product

United States

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